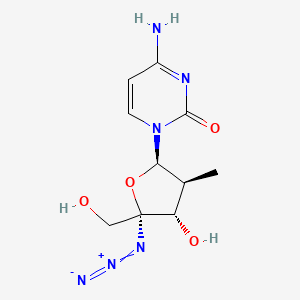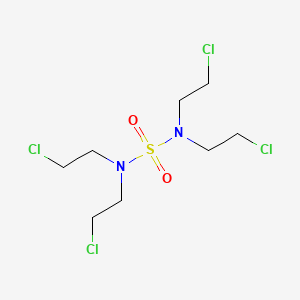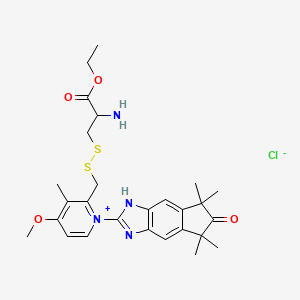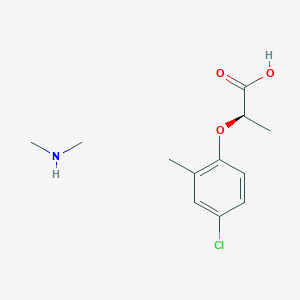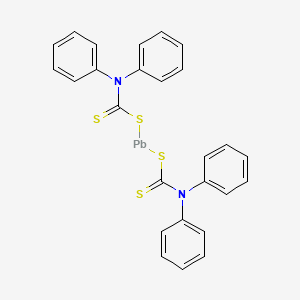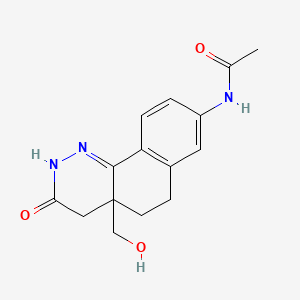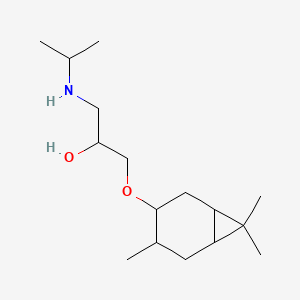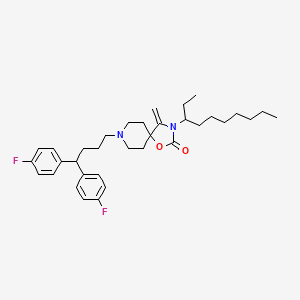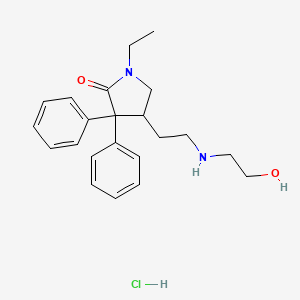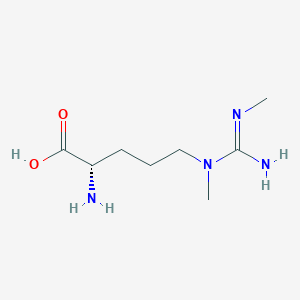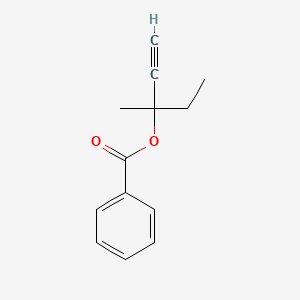![molecular formula C18H26ClNO4S B12746741 2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol CAS No. 87298-93-9](/img/structure/B12746741.png)
2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)sulfanylacetic acid and 2-(1-oxa-4-azaspiro[45]decan-4-yl)ethanol are two distinct chemical compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
2-(4-Chlorophenyl)sulfanylacetic acid
- This compound can be synthesized through the reaction of 4-chlorothiophenol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
- Another method involves the reaction of 4-chlorobenzenethiol with bromoacetic acid in the presence of a base .
-
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
- The synthesis of this compound involves the reaction of 1,4-dioxaspiro[4.5]decane with ethanolamine under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid to promote the formation of the spiro compound .
Industrial Production Methods
- Industrial production methods for these compounds often involve large-scale reactions using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the products are purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
-
2-(4-Chlorophenyl)sulfanylacetic acid
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
-
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
Reduction: This compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo substitution reactions at the nitrogen atom to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydroxide, acids such as sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituent introduced
Applications De Recherche Scientifique
Chemistry
2-(4-Chlorophenyl)sulfanylacetic acid: is used as an intermediate in the synthesis of various organic compounds.
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol: is used in the synthesis of spiro compounds, which are of interest in medicinal chemistry due to their unique structural properties.
Biology and Medicine
2-(4-Chlorophenyl)sulfanylacetic acid:
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol: is being studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry
- Both compounds are used in the production of various industrial chemicals and materials. They are valued for their reactivity and versatility in chemical synthesis .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
-
Similar Compounds
2-(4-Chlorophenyl)thioacetic acid: Similar in structure to 2-(4-Chlorophenyl)sulfanylacetic acid, but with different reactivity and applications.
1,4-Dioxaspiro[4.5]decane: Similar to 2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol, but lacks the ethanolamine moiety.
-
Uniqueness
2-(4-Chlorophenyl)sulfanylacetic acid: Unique due to its specific reactivity with sulfur-containing groups and its applications in pharmaceutical synthesis.
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol:
Propriétés
Numéro CAS |
87298-93-9 |
|---|---|
Formule moléculaire |
C18H26ClNO4S |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol |
InChI |
InChI=1S/C10H19NO2.C8H7ClO2S/c12-8-6-11-7-9-13-10(11)4-2-1-3-5-10;9-6-1-3-7(4-2-6)12-5-8(10)11/h12H,1-9H2;1-4H,5H2,(H,10,11) |
Clé InChI |
ZDWAKEZXWOCEMO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N(CCO2)CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


